4-Chloro-5-iodo-2,6-dimethoxypyrimidine
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Overview
Description
4-Chloro-5-iodo-2,6-dimethoxypyrimidine: is a chemical compound with the molecular formula C6H6ClIN2O2 and a molecular weight of 300.48 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of chlorine and iodine atoms in its structure makes it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-iodo-2,6-dimethoxypyrimidine typically involves multiple steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and purity. These methods may include the use of composite solvents and catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-iodo-2,6-dimethoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide and sodium borohydride may be used for oxidation and reduction, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound .
Scientific Research Applications
4-Chloro-5-iodo-2,6-dimethoxypyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-5-iodo-2,6-dimethoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways in cells . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Chloro-2,6-dimethoxypyrimidine: This compound is similar in structure but lacks the iodine atom.
5-Iodo-2,4-dimethoxypyrimidine: This compound is similar but has different positions for the chlorine and iodine atoms.
Properties
CAS No. |
134221-53-7 |
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Molecular Formula |
C6H6ClIN2O2 |
Molecular Weight |
300.48 g/mol |
IUPAC Name |
4-chloro-5-iodo-2,6-dimethoxypyrimidine |
InChI |
InChI=1S/C6H6ClIN2O2/c1-11-5-3(8)4(7)9-6(10-5)12-2/h1-2H3 |
InChI Key |
XCUWJUCSKOUCEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC(=N1)OC)Cl)I |
Origin of Product |
United States |
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